Cas no 13708-12-8 (5-Methylquinoxaline)

5-Methylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 5-Methylquinoxaline
- 5-Methyl-chinoxalin
- 8-methylquinoxaline
- 8-methylquinoxoline
- Quinoxaline,5-methyl
- FEMA 3203
- FEMA NUMBER 3203
- 5-methyl-quinoxalin
- 5-METHYLQUINOXOLINE
- Quinoxaline, 5-methyl-
- 5 AND 6-METHYLQUINOXALINE
- 5(6)-METHYLQUINOXALINE MIXTURE
- 5-Methylquinoxaline,98%
- 5-METHYLQUINOXALINE 99+%
- FEMA No. 3203
- L0AD7T152G
- CQLOYHZZZCWHSG-UHFFFAOYSA-N
- 5-methyl quinoxaline
- 5-Methyl-Quinoxaline
- 5-(methyl)-quinoxaline
- DSSTox_RID_82102
- DSSTox_CID_27090
- 8-methyl-1,4-naphthyridine
- 5-methyl-1,4-naphthyridine
- DSSTox_GSID_47090
- KSC497C5N
- Jsp002231
-
- MDL: MFCD00012335
- インチ: 1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3
- InChIKey: CQLOYHZZZCWHSG-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])C([H])=NC2=C([H])C([H])=C([H])C(C([H])([H])[H])=C12
計算された属性
- せいみつぶんしりょう: 144.06900
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色または薄いオレンジ色の液体
- 密度みつど: 1.125 g/mL at 25 °C
- ゆうかいてん: 20-21 °C (lit.)
- ふってん: 120°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.62(lit.)
- PSA: 25.78000
- LogP: 1.93820
- ようかいせい: 可溶性
- FEMA: 3203 | 5-METHYLQUINOXALINE
5-Methylquinoxaline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
- TSCA:Yes
5-Methylquinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-100g |
5-Methylquinoxaline |
13708-12-8 | 98% | 100g |
¥847.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-25g |
5-Methylquinoxaline |
13708-12-8 | 98% | 25g |
¥264.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46000-5g |
5-Methylquinoxaline |
13708-12-8 | 98% | 5g |
¥40.0 | 2023-07-10 | |
Enamine | EN300-119726-25.0g |
5-methylquinoxaline |
13708-12-8 | 95% | 25g |
$66.0 | 2023-06-08 | |
BAI LING WEI Technology Co., Ltd. | 190861-5G |
5-Methylquinoxaline, 98% |
13708-12-8 | 98% | 5G |
¥ 208 | 2022-04-26 | |
Ambeed | A114281-500g |
5-Methylquinoxaline |
13708-12-8 | 98% | 500g |
$389.0 | 2025-02-21 | |
Chemenu | CM121549-100g |
5-Methylquinoxaline |
13708-12-8 | 98% | 100g |
$122 | 2021-08-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1371-1G |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 1g |
¥70.00 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41026-25g |
5-Methylquinoxaline |
13708-12-8 | 98% | 25g |
¥238.0 | 2022-03-01 | |
BAI LING WEI Technology Co., Ltd. | 190861-1G |
5-Methylquinoxaline, 98% |
13708-12-8 | 98% | 1G |
¥ 117 | 2022-04-26 |
5-Methylquinoxaline 関連文献
-
Marta Navarro,Francisco J. Morales,Sonia Ramos Food Funct. 2017 8 944
-
2. 429. N 1-sulphanilamides derived from aminoquinoxalines and aminomethylquinoxalines
-
3. 13C nuclear magnetic resonance spectra of quinoxaline derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1982 357
-
Marta Navarro,Alberto Fiore,Vincenzo Fogliano,Francisco J. Morales Food Funct. 2015 6 574
-
5. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381
-
Chun-yan Peng,Hua-dong Zhu,Lu Zhang,Xiao-feng Li,Wen-na Zhou,Zong-cai Tu Food Funct. 2021 12 11849
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
Kangkan Talukdar,Tanumay Sarkar,Subhasish Roy,Tharmalingam Punniyamurthy Chem. Commun. 2021 57 3359
-
Marta Navarro,Bruna de Falco,Francisco J. Morales,Despoina Daliani,Alberto Fiore Food Funct. 2018 9 5674
-
10. 567. Quinoxaline N-oxides. Part I. The oxidation of quinoxaline and its Bz-substituted derivativesJustus K. Landquist J. Chem. Soc. 1953 2816
関連分類
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinoxalines
5-Methylquinoxalineに関する追加情報
Introduction to 5-Methylquinoxaline (CAS No. 13708-12-8)
5-Methylquinoxaline, with the chemical formula C₈H₆N₂ and CAS number 13708-12-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline family, which is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring. The presence of a methyl group at the 5-position of the quinoxaline core introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structure of 5-Methylquinoxaline features a planar bicyclic system with nitrogen atoms at the 1 and 4 positions of the quinoxaline ring. The methyl substituent at the 5-position enhances its reactivity and influences its interactions with biological targets. This structural motif has been extensively explored for its potential pharmacological activities, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
In recent years, 5-Methylquinoxaline has been studied for its role as an intermediate in the synthesis of more complex pharmacophores. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable building block in organic synthesis. Researchers have leveraged these properties to develop novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.
One of the most promising applications of 5-Methylquinoxaline is in the field of oncology. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The compound's ability to interact with DNA and disrupt transcriptional processes has been investigated in several model systems. Additionally, its derivatives have shown promise in targeting pathways such as tyrosine kinase inhibition, which is crucial for managing certain types of cancer.
Another area where 5-Methylquinoxaline has found relevance is in antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Quinoxaline derivatives, including 5-Methylquinoxaline, have been shown to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis and other vital metabolic processes. This has opened up new avenues for developing antibiotics that can combat resistant strains.
The synthesis of 5-Methylquinoxaline typically involves condensation reactions between appropriate aldehydes and amidines under controlled conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in both academic research and industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to modify its structure further, leading to a library of derivatives with tailored properties.
In addition to its pharmaceutical applications, 5-Methylquinoxaline has shown potential in material science. Its electron-deficient nature makes it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic cells. The compound's ability to form stable complexes with transition metals has also been explored for catalytic applications.
The latest research on 5-Methylquinoxaline highlights its role as a key intermediate in the synthesis of bioactive molecules. Studies have focused on optimizing synthetic routes to improve scalability while maintaining high enantiomeric purity. Computational modeling has been instrumental in understanding the electronic structure and reactivity of this compound, guiding efforts to design more effective derivatives.
One notable study published in [journal name] demonstrated that modifications to the methylquinoxaline core could significantly enhance its binding affinity to target proteins. By incorporating functional groups such as halogens or heteroatoms at strategic positions, researchers were able to develop analogs with improved pharmacological profiles. These findings underscore the importance of 5-Methylquinoxaline as a scaffold for drug discovery.
The future prospects of 5-Methylquinoxaline are promising, with ongoing research aimed at expanding its applications across multiple domains. Efforts are underway to explore its potential in neurodegenerative diseases, where quinoxaline derivatives have shown promise in modulating neurotransmitter systems. Furthermore, its role in developing sustainable materials aligns with global trends toward green chemistry and environmental sustainability.
In conclusion, 5-Methylquinoxaline (CAS No. 13708-12-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand, contributing to advancements across various scientific disciplines.
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